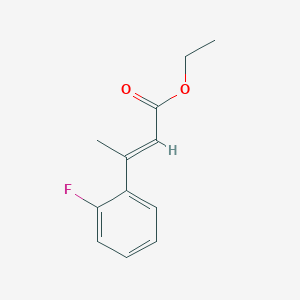
Ethyl 3-(2-fluorophenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-fluorophenyl)but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters It features a fluorophenyl group attached to a but-2-enoate moiety, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)butanoic acid or 3-(2-fluorophenyl)butan-2-one.
Reduction: Formation of ethyl 3-(2-fluorophenyl)butan-2-ol or ethyl 3-(2-fluorophenyl)butanoate.
Substitution: Formation of ethyl 3-(2-substituted phenyl)but-2-enoate derivatives.
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Ethyl 3-(2-fluorophenyl)but-2-enoate can be compared with other similar compounds, such as:
- Ethyl 3-(2-chlorophenyl)but-2-enoate
- Ethyl 3-(2-bromophenyl)but-2-enoate
- Ethyl 3-(2-methylphenyl)but-2-enoate
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These characteristics can enhance its performance in specific applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl (E)-3-(2-fluorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ |
InChI Key |
UGOLGRNISPGTIK-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1F |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















